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Abstract

This technical guide provides an in-depth analysis of the molecular structure and bonding of o-
phenolsulfonic acid, also known as 2-hydroxybenzenesulfonic acid. It is designed to be a
comprehensive resource for researchers, scientists, and professionals in drug development,
offering detailed information on the compound's synthesis, structural characteristics, and
physicochemical properties. This document includes tabulated quantitative data, detailed
experimental protocols, and visualizations of key chemical processes to facilitate a thorough
understanding of this important chemical intermediate.

Introduction

O-phenolsulfonic acid (Figure 1) is an aromatic organic compound with the chemical formula
CeHs04S.[1][2] It consists of a phenol ring substituted with a sulfonic acid group at the ortho
position. This substitution pattern confers specific chemical and physical properties that make it
a valuable intermediate in various industrial applications, including the synthesis of
pharmaceuticals, dyes, and specialized polymers.[1] The proximity of the hydroxyl and sulfonic
acid groups leads to intramolecular interactions that influence its acidity, reactivity, and spectral
characteristics. A precise understanding of its molecular structure and bonding is therefore
crucial for its effective utilization in research and development.
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Figure 1. 2D and 3D structures of o-phenolsulfonic acid.

Molecular Structure and Bonding

The molecular structure of o-phenolsulfonic acid is characterized by a benzene ring with
hydroxyl (-OH) and sulfonic acid (-SOsH) groups attached to adjacent carbon atoms. This
arrangement allows for potential intramolecular hydrogen bonding between the two functional
groups, which can influence the molecule's conformation and reactivity.

Bond Lengths and Angles

Precise experimental data on the crystal structure of o-phenolsulfonic acid is not readily
available in the public domain. However, analysis of a closely related compound, 2-
benzenesulfonamido-3-hydroxypropanoic acid, provides insight into the typical bond lengths
and angles of the benzenesulfonyl moiety.[3][4] These values, presented in Table 1, can serve
as a reasonable approximation for the sulfonic acid group in o-phenolsulfonic acid.

Bond/Angle Parameter Value
Bond Lengths S=0 ~1.43 A
sS-C ~1.77 A

C-C (aromatic) ~1.39 A

C-O (hydroxyl) ~1.36 A

Bond Angles 0=S=0 ~120°
0=S-C ~107°

C-S-C ~105°

C-C-O (hydroxyl) ~119°

Table 1. Approximated bond lengths and angles for o-phenolsulfonic acid based on related
structures.[3][4]

Physicochemical Properties
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A summary of the key physicochemical properties of o-phenolsulfonic acid is provided in
Table 2.

Property Value Reference
Molecular Formula CeHe04S [2]
Molecular Weight 174.18 g/mol [2]
IUPAC Name 2-hydroxybenzenesulfonic acid  [2]
CAS Number 609-46-1 [2]

Yellowish liquid, turns brown
Appearance . [5]
on exposure to air

Solubility Soluble in alcohol [5]

pKa (Sulfonic Acid Group) -0.60 * 0.15 (Predicted) [5]

Table 2. Physicochemical properties of o-phenolsulfonic acid.

Experimental Protocols
Synthesis of o-Phenolsulfonic Acid (Kinetic Control)

The synthesis of o-phenolsulfonic acid is typically achieved through the electrophilic
sulfonation of phenol with concentrated sulfuric acid. The ortho isomer is the kinetically favored
product at lower temperatures.[1]

Experimental Workflow:

Sulfonation

Reaction Vessel Mixture of o- and p-phenolsulfonic acid Separation/Purification Pure o-Phenolsulfonic Acid
(Low Temperature, e.g., 280 K) (Ortho as major product) (e.g., Fractional Crystallization or HPLC)
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Caption: Synthesis workflow for o-phenolsulfonic acid.

Materials:

Phenol (94 g)

Concentrated sulfuric acid (98 g)

Ice bath

Three-neck flask equipped with a mechanical stirrer, thermometer, and condenser

Procedure:

In a three-neck flask, add 94 g of phenol.
e Cool the flask in an ice bath to maintain a low temperature (around 280 K).

e Slowly add 98 g of concentrated sulfuric acid to the phenol with constant stirring, ensuring
the temperature does not rise significantly.

 After the addition is complete, continue stirring the mixture at a low temperature for several
hours to favor the formation of the ortho isomer.[1]

e The resulting product will be a mixture of o- and p-phenolsulfonic acid, with the ortho isomer
as the major component.

Separation and Purification of o-Phenolsulfonic Acid

The separation of o- and p-phenolsulfonic acid isomers can be challenging.[6] Techniques such
as fractional crystallization or high-performance liquid chromatography (HPLC) can be
employed.

Protocol for Separation via Fractional Crystallization (General Approach):
e Dissolve the isomeric mixture in a minimum amount of hot water.

¢ Allow the solution to cool slowly. The p-isomer is generally less soluble and will crystallize
out first.
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« Filter the crystals of the p-isomer.

e The mother liquor will be enriched with the o-isomer. Further concentration and cooling can
lead to the crystallization of o-phenolsulfonic acid. Multiple recrystallization steps may be
necessary to achieve high purity.

Protocol for Separation via HPLC (General Approach):
e Column: A C18 reversed-phase column is often suitable.

o Mobile Phase: A mixture of water (with a small amount of acid, e.g., trifluoroacetic acid) and
a polar organic solvent like methanol or acetonitrile. The gradient and composition will need
to be optimized.

o Detection: UV detection at a wavelength where both isomers absorb (e.g., around 280 nm).

Spectroscopic Analysis

Sample Preparation:
o FTIR: Athin film of the purified liquid sample can be prepared between two KBr plates.

 NMR: Dissolve a small amount of the purified sample in a suitable deuterated solvent (e.g.,
D20 or DMSO-de).

Instrumentation Parameters:

e FTIR: A standard mid-IR range (4000-400 cm~1) with a resolution of 4 cm~1 is typically used.
 NMR: A 400 MHz or higher field spectrometer is recommended for better resolution.
Spectroscopic Data and Interpretation

Fourier-Transform Infrared (FTIR) Spectroscopy

The FTIR spectrum of o-phenolsulfonic acid is expected to show characteristic absorption
bands for the hydroxyl, sulfonic acid, and aromatic functional groups. The expected peak
assignments are summarized in Table 3.
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Wavenumber (cm~?) Vibrational Mode Functional Group
3500 - 3200 (broad) O-H stretch Phenolic -OH
3000 - 2500 (broad) O-H stretch Sulfonic acid -OH
~3030 C-H stretch Aromatic C-H
1600 - 1450 C=C stretch Aromatic ring

S=0 asymmetric and ) )
~1350 and ~1175 ) Sulfonic acid
symmetric stretch

~1225 C-O stretch Phenolic C-O

~1030 S-0 stretch Sulfonic acid

Table 3. Predicted FTIR peak assignments for o-phenolsulfonic acid.

Nuclear Magnetic Resonance (NMR) Spectroscopy

The *H and 3C NMR spectra provide detailed information about the chemical environment of
the hydrogen and carbon atoms in the molecule. The predicted chemical shifts are presented in
Tables 4 and 5.

Logical Relationship for NMR Chemical Shifts:

Electron-withdrawing (-SOsH)
and Electron-donating (-OH) groups

Influence Influence
(Aromatic Protons (1H)) (Aromatic Carbons (130))
Determine Determine

Observed Chemical Shifts (6))
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Caption: Factors influencing NMR chemical shifts.

S Pre.:dicted Chemical Multiplicity Coupling Constant
Shift (o, ppm) (J, Hz)

H-3 7.0-7.2 d ~8

H-4 74-7.6 t ~8

H-5 6.9-7.1 t ~8

H-6 7.7-79 d ~8

-OH Variable (broad) s

-SOsH Variable (broad) s

Table 4. Predicted *H NMR data for o-phenolsulfonic acid.

Carbon Predicted Chemical Shift (o, ppm)
C-1 (-OH) 155 - 160
C-2 (-SOsH) 125 - 130
C-3 115-120
C-4 130 - 135
C-5 120 - 125
C-6 130 - 135

Table 5. Predicted 13C NMR data for o-phenolsulfonic acid.

Conclusion

This technical guide has provided a detailed overview of the molecular structure and bonding of
o-phenolsulfonic acid. While experimental data for some structural parameters remain
elusive, the information compiled from related compounds and predictive models offers a solid
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foundation for researchers and professionals working with this molecule. The provided
experimental protocols for synthesis and analysis, though general, serve as a starting point for
laboratory work. Further research to obtain a complete set of experimental data for pure o-
phenolsulfonic acid is encouraged to refine our understanding of this versatile chemical
intermediate.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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